![molecular formula C23H22ClNOS2 B4935104 N-{2-[(2-chlorobenzyl)thio]ethyl}-4-[(phenylthio)methyl]benzamide](/img/structure/B4935104.png)
N-{2-[(2-chlorobenzyl)thio]ethyl}-4-[(phenylthio)methyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[(2-chlorobenzyl)thio]ethyl}-4-[(phenylthio)methyl]benzamide, commonly known as CB-839, is a small molecule inhibitor that targets the metabolic enzyme glutaminase. Glutaminase is an important enzyme in the process of glutamine metabolism, which is essential for the growth and survival of cancer cells. CB-839 has shown promising results in preclinical studies as a potential treatment for various types of cancer.
Wirkmechanismus
CB-839 works by inhibiting the activity of glutaminase, which is an enzyme that is essential for the metabolism of glutamine in cancer cells. By blocking this enzyme, CB-839 can effectively starve cancer cells of the nutrients they need to grow and survive.
Biochemical and Physiological Effects:
CB-839 has been shown to have a number of biochemical and physiological effects on cancer cells. It can inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and reduce the levels of various metabolites that are important for cancer cell survival.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CB-839 is its specificity for glutaminase, which makes it a potentially safer and more effective treatment than other drugs that target multiple metabolic pathways. However, one limitation of CB-839 is that it may not be effective in all types of cancer, and may have limited efficacy in certain patient populations.
Zukünftige Richtungen
There are several potential future directions for research on CB-839. One area of focus is the development of more effective combination therapies that can enhance the efficacy of CB-839 in treating cancer. Another area of research is the identification of biomarkers that can be used to predict which patients are most likely to benefit from treatment with CB-839. Finally, there is ongoing research into the development of new and improved glutaminase inhibitors that may have even greater efficacy and specificity than CB-839.
Synthesemethoden
The synthesis of CB-839 involves several steps, starting with the reaction of 2-chlorobenzyl chloride with sodium sulfide to form 2-chlorobenzylthiol. The thiol is then reacted with 2-bromoethylamine hydrobromide to form N-(2-chlorobenzyl)-2-ethanethiol. This compound is then reacted with 4-(phenylthiomethyl)benzoic acid to form CB-839.
Wissenschaftliche Forschungsanwendungen
CB-839 has been extensively studied in preclinical models, and has shown promising results as a potential treatment for various types of cancer. It has been shown to inhibit the growth of cancer cells both in vitro and in vivo, and has been particularly effective in combination with other cancer therapies such as chemotherapy and radiation therapy.
Eigenschaften
IUPAC Name |
N-[2-[(2-chlorophenyl)methylsulfanyl]ethyl]-4-(phenylsulfanylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClNOS2/c24-22-9-5-4-6-20(22)17-27-15-14-25-23(26)19-12-10-18(11-13-19)16-28-21-7-2-1-3-8-21/h1-13H,14-17H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGLWPNREMTYDLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC2=CC=C(C=C2)C(=O)NCCSCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![S-{2-[(4-acetylphenyl)amino]-2-oxoethyl} thiocarbamate](/img/structure/B4935021.png)
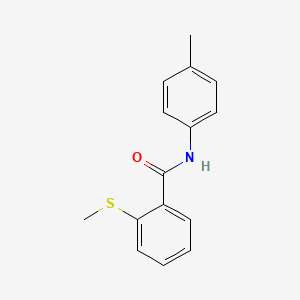
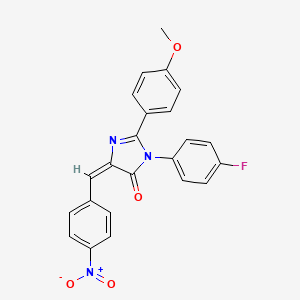
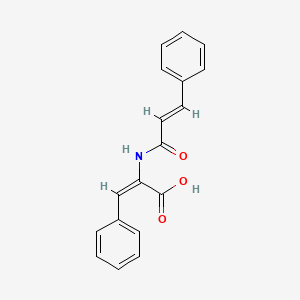
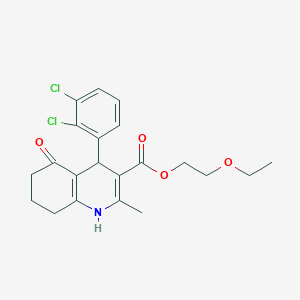
![5-(3,4-dimethoxybenzylidene)-3-{[(2-methoxyphenyl)amino]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B4935054.png)
![3-(4-chlorophenyl)-2-ethyl-7-[5-(methylthio)-4H-1,2,4-triazol-3-yl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4935062.png)
![2-[(5-methoxy-1H-benzimidazol-2-yl)thio]-1-(4-methoxyphenyl)ethanone hydrobromide](/img/structure/B4935066.png)
![N-[5-(4-tert-butylbenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B4935083.png)
![{8-[4-(2-fluorophenyl)-1-piperazinyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetic acid](/img/structure/B4935089.png)
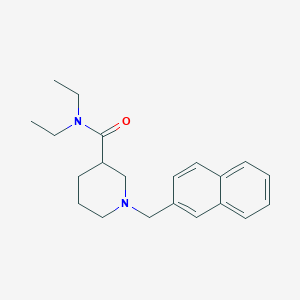
![6-methyl-8-(4-methyl-1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B4935100.png)
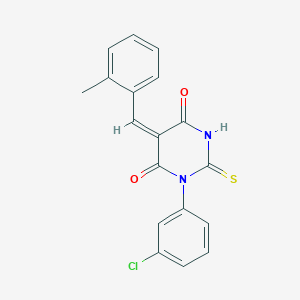
![propyl 2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)butanoate](/img/structure/B4935117.png)